molecular formula C21H27N5O3S B2482364 5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941243-96-5

5-(4-ETHYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2482364
CAS No.: 941243-96-5
M. Wt: 429.54
InChI Key: MEQKQRPVYOYEEE-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a 4-ethylpiperazine substituent at the 5-position and a 4-(piperidine-1-sulfonyl)phenyl group at the 2-position of the oxazole core. Its molecular formula is C₂₁H₂₇N₅O₃S, with a molecular weight of 429.54 g/mol . The compound is available in milligram quantities (69 mg) as a pure neutral molecule without salt forms .

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-2-24-12-14-25(15-13-24)21-19(16-22)23-20(29-21)17-6-8-18(9-7-17)30(27,28)26-10-4-3-5-11-26/h6-9H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQKQRPVYOYEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-ethylpiperazine through the reaction of ethylamine with piperazine.

    Synthesis of the Piperidine Sulfonyl Derivative: This step involves the sulfonylation of piperidine with a sulfonyl chloride to form the piperidine-1-sulfonyl derivative.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the piperazine, piperidine sulfonyl, and oxazole derivatives under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and carbonitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and piperidine moieties.

    Reduction: Reduced or hydrogenated forms of the oxazole ring.

    Substitution: Substituted derivatives at the sulfonyl or carbonitrile positions.

Scientific Research Applications

The compound has been studied for various biological activities:

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, the presence of piperazine and piperidine groups enhances the cytotoxic effects against various cancer cell lines. Research has shown that compounds similar to 5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Activity :
    • The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have shown that oxazole derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to effective antimicrobial action .
  • Neuropharmacological Effects :
    • Compounds with similar structures have been investigated for their neuroprotective effects. The modulation of neurotransmitter systems by piperazine-containing compounds suggests potential applications in treating neurodegenerative diseases .

Case Studies

Several studies have documented the efficacy of compounds similar to this compound:

  • Anticancer Studies :
    • A study published in the Tropical Journal of Pharmaceutical Research evaluated novel oxadiazole derivatives and their anticancer properties, showing promising results for compounds with similar structural features .
  • Antimicrobial Research :
    • Research highlighted in various journals has documented the antimicrobial efficacy of oxazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating their potential as new antibiotic agents .
  • Neuropharmacological Investigations :
    • Investigations into the neuroprotective effects of related compounds have shown that they can modulate neurotransmitter levels and exhibit protective effects against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 5-(4-ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 1,3-oxazole derivatives modified at the 2- and 5-positions. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparison of Structural Analogs

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (D434-0659) C₂₁H₂₇N₅O₃S 429.54 4-Ethylpiperazine; 4-(piperidine-1-sulfonyl)phenyl Neutral form, no salt data
5-(Ethylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (D434-0618) C₁₇H₂₀N₄O₃S 360.43 Ethylamino; 4-(piperidine-1-sulfonyl)phenyl logP = 2.4, higher solubility
5-(4-Methoxyanilino)-2-[4-(4-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile C₂₃H₂₄N₄O₄S 452.53 4-Methoxyanilino; 4-(4-methylpiperidine-1-sulfonyl)phenyl Increased steric bulk
2-[4-(Azepane-1-sulfonyl)phenyl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile (D434-0809) C₂₂H₂₉N₅O₃S 443.57 4-Ethylpiperazine; 4-(azepane-1-sulfonyl)phenyl Larger ring size (7-membered azepane)
2-[4-(Morpholine-4-sulfonyl)phenyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile C₂₃H₂₄N₄O₅S 468.53 Morpholine sulfonyl; 2-(4-methoxyphenyl)ethylamino Higher polarity (morpholine group)

Key Findings:

Impact of Substituents on Lipophilicity: Replacement of the ethylpiperazine group (D434-0659) with a smaller ethylamino group (D434-0618) reduces molecular weight by ~69 g/mol and increases lipophilicity (logP = 2.4) , suggesting that bulkier amine substituents may enhance hydrophilicity.

Role of Sulfonyl-Linked Moieties: Piperidine sulfonyl (6-membered ring) and azepane sulfonyl (7-membered ring) groups (D434-0659 vs. D434-0809) differ in conformational flexibility. Azepane’s larger ring may alter binding interactions in biological systems .

Amino Group Modifications: 4-Methoxyanilino (452.53 g/mol) introduces an electron-donating methoxy group, which could enhance π-stacking interactions in aromatic binding pockets . Ethylpiperazine (D434-0659) provides a basic nitrogen, enabling salt formation (though none reported here), which is critical for optimizing pharmacokinetic properties like solubility and bioavailability .

Biological Activity

The compound 5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is part of a class of heterocyclic compounds known for their diverse biological activities. The presence of piperazine and oxazole moieties contributes to its pharmacological potential, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H24N4O2SC_{18}H_{24}N_4O_2S and a molecular weight of approximately 364.48 g/mol. The structure features an oxazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation, such as CDK4 and CDK6, which are critical in cancer progression .

Antimicrobial Properties

Compounds containing piperazine and sulfonamide groups have demonstrated notable antibacterial activities. In vitro studies have shown that derivatives similar to the target compound possess strong inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Salmonella typhi. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Studies have reported that derivatives can display strong AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. Additionally, urease inhibition suggests potential applications in managing urinary tract infections and related conditions .

Case Studies

  • Anticancer Efficacy : A study on related oxazole derivatives showed that they could inhibit tumor growth in xenograft models, leading to reduced tumor size and increased survival rates in treated groups compared to controls .
  • Antimicrobial Screening : A series of synthesized compounds were evaluated for their antibacterial properties, revealing that certain analogs exhibited MIC values as low as 5 µg/mL against resistant strains of bacteria .
  • Enzyme Binding Studies : Molecular docking studies indicated favorable interactions between the target compound and the active sites of AChE and urease, supporting its potential as a therapeutic agent against neurodegenerative diseases and infections caused by urease-producing pathogens .

Data Tables

Activity Type Target IC50/Effectiveness Reference
AnticancerCDK4/CDK6IC50 < 100 nM
AntibacterialStaphylococcus aureusMIC = 5 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC50 = 0.63 ± 0.001 mM
UreaseUreaseStrong inhibition

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